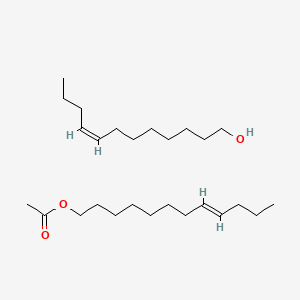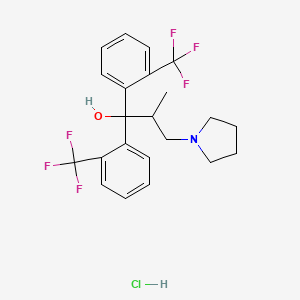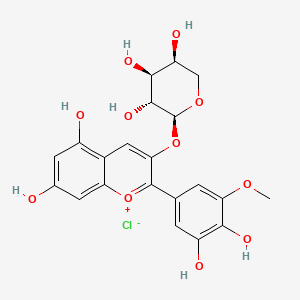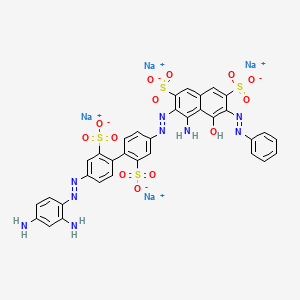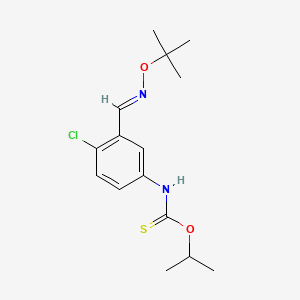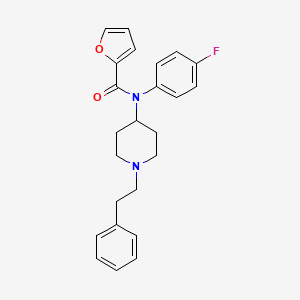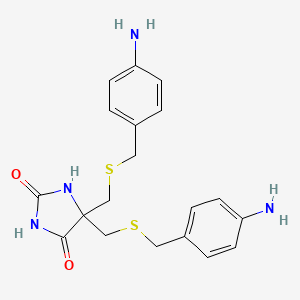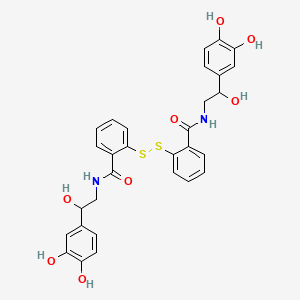
Benzamide, 2,2'-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) is a complex organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound features a benzamide core linked to a dithiobis group and a hydroxyethyl side chain, which contributes to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with an amine derivative under acidic conditions.
Introduction of the Dithiobis Group: The dithiobis group is introduced via a disulfide exchange reaction, where a thiol-containing compound reacts with a disulfide precursor.
Attachment of the Hydroxyethyl Side Chain: The final step involves the addition of the hydroxyethyl side chain through a nucleophilic substitution reaction, using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups, which can further react with other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, including antioxidant and antibacterial properties, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress, protecting cells from damage.
Antibacterial Activity: It disrupts bacterial cell walls and interferes with essential metabolic processes, leading to bacterial cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(benzamide): Similar in structure but lacks the hydroxyethyl side chain.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains different substituents on the benzamide core.
2-Arylbenzothiazole: Shares some structural similarities but has a different core structure.
Uniqueness
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) is unique due to its combination of a benzamide core, dithiobis group, and hydroxyethyl side chain, which confer distinct chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
98051-85-5 |
|---|---|
Formule moléculaire |
C30H28N2O8S2 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2-[[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H28N2O8S2/c33-21-11-9-17(13-23(21)35)25(37)15-31-29(39)19-5-1-3-7-27(19)41-42-28-8-4-2-6-20(28)30(40)32-16-26(38)18-10-12-22(34)24(36)14-18/h1-14,25-26,33-38H,15-16H2,(H,31,39)(H,32,40) |
Clé InChI |
MMWJLBJCNJDLCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC(=C(C=C2)O)O)O)SSC3=CC=CC=C3C(=O)NCC(C4=CC(=C(C=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


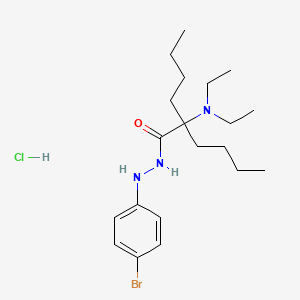


![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
